molecular formula C11H9FN2O B1437090 5-(4-Fluorophenoxy)pyridin-2-amine CAS No. 672945-75-4

5-(4-Fluorophenoxy)pyridin-2-amine

Cat. No. B1437090
M. Wt: 204.2 g/mol
InChI Key: GJYQBDCLIHYVSB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)pyridin-2-amine is a chemical compound with the CAS Number: 672945-75-4 . It has a molecular weight of 204.2 and its IUPAC name is 5-(4-fluorophenoxy)-2-pyridinamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-(4-Fluorophenoxy)pyridin-2-amine is 1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H, (H2,13,14) . The InChI key is GJYQBDCLIHYVSB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-(4-Fluorophenoxy)pyridin-2-amine has a molecular formula of C11H9FN2O . Its average mass is 204.200 Da and its monoisotopic mass is 204.069885 Da .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “5-(4-Fluorophenoxy)pyridin-2-amine” is a chemical compound used in the synthesis of various other compounds .
  • Medicinal Chemistry

    • Application : While not directly related to “5-(4-Fluorophenoxy)pyridin-2-amine”, there is research involving the design and synthesis of N,4-diphenylthiazol-2-amine derivatives . These compounds have shown promising biological activity.
    • Method of Application : The synthesis of these derivatives involves a three-step reaction using the Hantzsch method . The reaction occurred at a faster rate with excellent yields in eco-friendly conditions .
    • Results or Outcomes : The synthesized derivatives showed potent antifungal activity, good anti-inflammatory activity, and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
  • Chemical Manufacturing

    • Application : “5-(4-Fluorophenoxy)pyridin-2-amine” is a chemical compound used in the manufacturing of various other compounds .
  • Antitrypanosomal and Antiplasmodial Activities

    • Application : While not directly related to “5-(4-Fluorophenoxy)pyridin-2-amine”, there is research involving the design and synthesis of new 2-aminopyrimidine derivatives . These compounds have shown promising biological activity against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
    • Method of Application : The synthesis of these derivatives involves a five-step reaction from acyclic starting materials, benzylidene acetones and ammonium thiocyanates . The reaction occurred at a faster rate with excellent yields in eco-friendly conditions .
    • Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Safety And Hazards

The safety information for 5-(4-Fluorophenoxy)pyridin-2-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

In terms of future directions, regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could potentially include 5-(4-Fluorophenoxy)pyridin-2-amine.

properties

IUPAC Name

5-(4-fluorophenoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYQBDCLIHYVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenoxy)pyridin-2-amine

CAS RN

672945-75-4
Record name 5-(4-fluorophenoxy)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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